An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide
An In-depth Technical Guide to 2-(Chloromethyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features, combining a pyridine N-oxide moiety with a reactive chloromethyl group, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Chloromethyl)pyridine 1-oxide, with a focus on its applications in pharmaceutical and agrochemical research.
Chemical and Physical Properties
2-(Chloromethyl)pyridine 1-oxide is a yellow to light brown solid under standard conditions.[1] It is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| CAS Number | 31640-94-5 | [1][2][3] |
| Appearance | Yellow to light brown solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Data
Note: The following data is for 2-(Chloromethyl)pyridine hydrochloride and is provided for reference.
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| 5.245 | s | -CH₂Cl | |
| 7.994 | m | Pyridine-H | |
| 8.152 | m | Pyridine-H | |
| 8.525 | m | Pyridine-H | |
| 8.821 | m | Pyridine-H |
Source: ChemicalBook, 90 MHz in CDCl₃[4]
¹³C NMR, IR, and Mass Spectrometry data for 2-(Chloromethyl)pyridine 1-oxide are not sufficiently detailed in the searched literature to be presented in a structured table.
Synthesis of 2-(Chloromethyl)pyridine 1-oxide
The synthesis of 2-(Chloromethyl)pyridine 1-oxide is a multi-step process that typically starts from 2-methylpyridine (2-picoline). The general synthetic route involves the N-oxidation of 2-picoline, followed by chlorination of the methyl group.
Experimental Protocols
Method 1: Synthesis of 2-Methylpyridine N-oxide (Intermediate)
This protocol is adapted from a patented synthetic method for 2-chloromethylpyridine hydrochloride, where 2-methylpyridine N-oxide is a key intermediate.[5]
-
Materials:
-
2-methylpyridine (2-picoline)
-
Acetic acid
-
Hydrogen peroxide
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-methylpyridine, acetic acid, and hydrogen peroxide in a molar ratio of 1:1-1.1:1.3-1.5.[5]
-
Heat the reaction mixture to 70-80 °C.[5]
-
Maintain the temperature and stir the mixture for 10-14 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) to confirm the conversion of 2-methylpyridine to 2-methylpyridine N-oxide.
-
Upon completion, the crude 2-methylpyridine N-oxide can be used in the subsequent step or purified by appropriate methods.
-
Method 2: Conversion of 2-Methylpyridine N-oxide to 2-(Chloromethyl)pyridine
This protocol describes the chlorination of the N-oxide intermediate. Note that this procedure yields 2-(chloromethyl)pyridine, which can then be N-oxidized in a subsequent step if the target is the 1-oxide. Direct chlorination of 2-methylpyridine N-oxide can be complex. A common method involves reaction with a chlorinating agent like phosgene.[6]
-
Materials:
-
2-methylpyridine N-oxide (2-picoline N-oxide)
-
Phosgene (carbonyl chloride)
-
Methylene chloride (or other suitable solvent)
-
Triethylamine (or other acid acceptor)
-
-
Procedure:
-
Dissolve 2-methylpyridine N-oxide in methylene chloride in a reaction vessel equipped with a stirrer and under an inert atmosphere.[6]
-
Cool the solution to a temperature between 3°C and 25°C.[6]
-
Slowly add a solution of phosgene in methylene chloride to the reaction mixture.[6]
-
After the addition of phosgene, add an acid acceptor, such as triethylamine, to the mixture.[6]
-
Allow the reaction to proceed for 15 minutes to one hour.[6]
-
Upon completion, the reaction mixture is worked up by making it basic and extracting the product with an organic solvent.[6]
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified.[6]
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Chemical Reactivity and Applications
The reactivity of 2-(Chloromethyl)pyridine 1-oxide is dominated by the presence of the chloromethyl group, which is a good leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of the pyridine N-oxide moiety into a variety of molecular scaffolds.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyridine N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, and its presence can be a key design element in drug discovery.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and interactions with signaling pathways of 2-(Chloromethyl)pyridine 1-oxide are limited in publicly available literature. As a reactive alkylating agent, it is expected to exhibit cytotoxicity. Studies on related chloropyridines have shown potential for cytotoxicity and genotoxicity, though the effects can be complex and dependent on the specific isomer and cellular context.[7]
Due to the lack of specific information on the signaling pathways affected by 2-(Chloromethyl)pyridine 1-oxide, a generalized diagram illustrating a potential mechanism of cytotoxicity for a generic alkylating agent is provided below. This is a hypothetical pathway and has not been experimentally validated for this specific compound.
Caption: Hypothetical cytotoxicity pathway of an alkylating agent.
Safety and Handling
2-(Chloromethyl)pyridine 1-oxide is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet for the 1-oxide is not detailed in the search results, information for the related hydrochloride salt indicates that it is a corrosive and harmful substance. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Chloromethyl)pyridine 1-oxide is a valuable reagent for organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the incorporation of the pyridine N-oxide scaffold into diverse molecular architectures. While detailed data on its physical properties and biological activity are not extensively documented, its utility as a synthetic intermediate is well-established. Further research into its properties and biological effects could unveil new applications for this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Chloromethyl)pyridine 1-oxide | C6H6ClNO | CID 265503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 5. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
